1,3-Propane-2,2-d2-diol
Overview
Description
1,3-Propane-2,2-d2-diol, also known as 1,3-dideuterio-1,3-propanediol, is a deuterated form of 1,3-propanediol. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at the second carbon position. This modification makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propane-2,2-d2-diol can be synthesized through several methods:
Hydrogenation of Deuterated 3-Hydroxypropanal: This method involves the hydrolysis of deuterated acrolein to form deuterated 3-hydroxypropanal, which is then hydrogenated to yield this compound.
Hydroformylation of Deuterated Ethylene Oxide: In this method, deuterated ethylene oxide reacts with carbon monoxide in the presence of an organometallic catalyst to form deuterated 3-hydroxypropanal, which is subsequently hydrogenated to produce this compound.
Industrial Production Methods
Industrial production of this compound is less common compared to its non-deuterated counterpart. the methods mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
1,3-Propane-2,2-d2-diol undergoes various chemical reactions typical of alcohols:
Scientific Research Applications
1,3-Propane-2,2-d2-diol is valuable in various scientific research fields:
Mechanism of Action
The mechanism of action of 1,3-propane-2,2-d2-diol involves its interaction with various molecular targets and pathways, depending on the specific application:
Metabolic Pathways: In biological systems, it participates in metabolic pathways similar to its non-deuterated counterpart but with altered kinetics due to the presence of deuterium atoms.
Chemical Reactions: In chemical reactions, the presence of deuterium can influence reaction rates and mechanisms, providing insights into the role of hydrogen atoms in these processes.
Comparison with Similar Compounds
1,3-Propane-2,2-d2-diol can be compared with other similar compounds:
1,3-Propanediol: The non-deuterated form, commonly used in the production of polymers and as a solvent.
1,2-Propanediol:
1,4-Butanediol: Used in the production of plastics, elastic fibers, and polyurethanes.
The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful for isotopic labeling and studies involving kinetic isotope effects.
Properties
IUPAC Name |
2,2-dideuteriopropane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-DICFDUPASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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